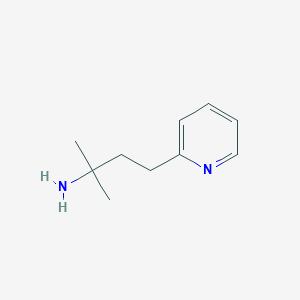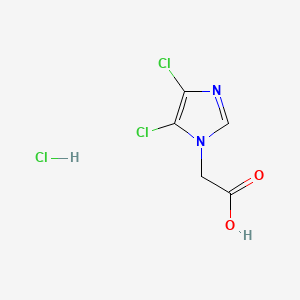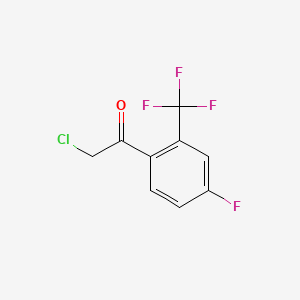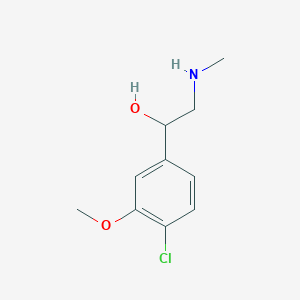
4-Methyl-2,4-pentadienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2,4-pentadienal is an organic compound with the molecular formula C₆H₈O It is a conjugated aldehyde, characterized by the presence of a methyl group and two conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyl-2,4-pentadienal can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by dehydration to form the conjugated diene system. The reaction typically requires a base catalyst, such as sodium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2,4-pentadienal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The conjugated double bonds can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: 4-Methyl-2,4-pentadienoic acid.
Reduction: 4-Methyl-2,4-pentadienol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Methyl-2,4-pentadienal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex conjugated systems.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals and bioactive compounds is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyl-2,4-pentadienal involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the aldehyde group. These functional groups allow the compound to interact with molecular targets, such as enzymes and receptors, through processes like nucleophilic addition and electrophilic substitution. The pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Pentadienal: Lacks the methyl group, resulting in different reactivity and applications.
4-Methyl-2-pentenal: Similar structure but with a single double bond, leading to different chemical properties.
5-Aminopenta-2,4-dienal: Contains an amino group, making it more reactive in certain biological contexts.
Uniqueness
4-Methyl-2,4-pentadienal is unique due to its specific combination of a conjugated diene system and an aldehyde group, along with the presence of a methyl group. This combination imparts distinct reactivity and makes it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C6H8O |
|---|---|
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
(2E)-4-methylpenta-2,4-dienal |
InChI |
InChI=1S/C6H8O/c1-6(2)4-3-5-7/h3-5H,1H2,2H3/b4-3+ |
Clé InChI |
CPHXZIBGZOPWBM-ONEGZZNKSA-N |
SMILES isomérique |
CC(=C)/C=C/C=O |
SMILES canonique |
CC(=C)C=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B13604746.png)











